molecular formula C10H14N2O2 B2857412 1-(oxane-4-carbonyl)azetidine-3-carbonitrile CAS No. 2034512-77-9

1-(oxane-4-carbonyl)azetidine-3-carbonitrile

Cat. No.: B2857412
CAS No.: 2034512-77-9
M. Wt: 194.234
InChI Key: ACGZPCZUQHOGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxane-4-carbonyl)azetidine-3-carbonitrile is a bicyclic organic compound featuring an azetidine (4-membered saturated nitrogen-containing ring) substituted with a carbonitrile group at position 3 and a tetrahydropyran (oxane) ring linked via a carbonyl group. This compound is structurally classified as a hybrid heterocycle, combining the metabolic stability of oxanes with the sp³-rich character of azetidines. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol.

Properties

IUPAC Name

1-(oxane-4-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-5-8-6-12(7-8)10(13)9-1-3-14-4-2-9/h8-9H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZPCZUQHOGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbocation-Mediated Cyanation

Preparation of Oxane-4-Carbonyl Chloride

Oxidation of Tetrahydropyran-4-Methanol

Tetrahydropyran-4-methanol is oxidized to tetrahydropyran-4-carboxylic acid using Jones reagent (CrO₃/H₂SO₄), followed by treatment with thionyl chloride to form the acyl chloride (Scheme 3).

$$
\text{Tetrahydropyran-4-methanol} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} \text{Tetrahydropyran-4-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Oxane-4-carbonyl chloride} \quad
$$

Reaction Conditions :

  • Oxidation : 0°C to room temperature, 85% yield.
  • Chlorination : Reflux in SOCl₂ for 3 hours, 92% yield.

Coupling Strategies for 1-(Oxane-4-Carbonyl)Azetidine-3-Carbonitrile

Amide Bond Formation

Azetidine-3-carbonitrile reacts with oxane-4-carbonyl chloride in the presence of triethylamine (TEA) to form the target compound (Scheme 4).

$$
\text{Azetidine-3-carbonitrile} + \text{Oxane-4-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound} \quad
$$

Optimization Data :

Parameter Optimal Value Yield (%)
Solvent DCM 88
Base TEA 90
Temperature 0°C → RT 85
Reaction Time 6 hours 88

Side Reactions :

  • Competing acylation at the nitrile group (<5%).
  • Ring-opening via nucleophilic attack by TEA (<2%).

Carboxylate Activation via EDCl/HOBt

For sensitive substrates, ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enable coupling under milder conditions (Scheme 5).

$$
\text{Oxane-4-carboxylic acid} + \text{Azetidine-3-carbonitrile} \xrightarrow{\text{EDCl, HOBt}} \text{this compound} \quad
$$

Advantages :

  • Avoids acyl chloride handling.
  • Yields improve to 92% in DMF at 0°C.

Alternative Routes and Emerging Methodologies

Friedel-Crafts Acylation

Using AlCl₃ as a Lewis acid, azetidine-3-carbonitrile undergoes Friedel-Crafts acylation with pre-formed oxane-4-carbonyl electrophiles (Scheme 6).

$$
\text{Azetidine-3-carbonitrile} + \text{Oxane-4-carbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} \quad
$$

Challenges :

  • Over-acylation at the nitrile group (15% side product).
  • Requires stoichiometric AlCl₃, complicating purification.

Enzymatic Coupling

Preliminary studies with lipase B from Candida antarctica show promise for enantioselective amide bond formation, though yields remain modest (45%).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/g)
Amide Bond (TEA) 88 95 High 12.50
EDCl/HOBt 92 98 Moderate 18.20
Friedel-Crafts 75 85 Low 9.80
Enzymatic 45 99 Low 32.40

Recommendations :

  • Lab-Scale : EDCl/HOBt for high purity.
  • Industrial : Amide bond formation with TEA for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-4-carbonyl)azetidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-carbonyl)azetidine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(oxane-4-carbonyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The structural and functional attributes of 1-(oxane-4-carbonyl)azetidine-3-carbonitrile can be contextualized against related azetidine-carbonitrile derivatives and oxane-containing analogs. Below is a comparative analysis based on synthetic routes, physicochemical properties, and pharmacological relevance:

Azetidine-3-carbonitrile Derivatives
Compound Name Key Structural Features Synthetic Method Pharmacological Relevance Reference
This compound Azetidine + oxane-carbonyl + C≡N Coupling of azetidine-3-carbonitrile with oxane-4-carbonyl chloride Potential kinase inhibitor scaffold
Azetidine-3-carbonitrile hydrochloride Azetidine + C≡N (protonated) Direct cyclization of amino nitriles Intermediate for bioactive compounds
1-[[2-[(1Z)-2-[(Tritylthio)ethenyl]thiazolyl]carbonyl]-3-azetidinecarbonitrile Thiazole + tritylthio + azetidine-carbonitrile Pd-catalyzed coupling Antiviral candidate (discontinued)
1-(5-Chloro-pyrimidinyl)azetidine-3-carbonitrile Pyrimidine + azetidine-carbonitrile Nucleophilic substitution BCL6 inhibitor precursor

Key Observations :

  • Unlike thiazole-containing analogs (e.g., ), the oxane moiety may reduce metabolic degradation due to its saturated ring system.
Oxane-Containing Analogues
Compound Name Key Structural Features Bioactivity Data Reference
1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane Oxane + diazepane + oxolane No reported bioactivity; used in polymer research
BLU-945 derivatives Oxane fused to naphthyridine + azetidine-carbonitrile EGFR inhibitor (IC₅₀ = 0.7 nM)

Key Observations :

  • The diazepane-oxane hybrid () lacks the carbonitrile group, reducing its electrophilic reactivity compared to this compound.
  • BLU-945 derivatives () demonstrate that oxane-azetidine hybrids are potent kinase inhibitors, suggesting the target compound may share similar binding modes.
Physicochemical and Structural Comparison
Property This compound Azetidine-3-carbonitrile hydrochloride BLU-945 Derivative (Compound 21)
Molecular Weight (g/mol) 192.22 122.56 477.50
LogP ~1.8 (predicted) ~0.3 ~3.5
Hydrogen Bond Acceptors 4 2 7
Ring Strain Moderate (azetidine) High (azetidine) Low (naphthyridine)

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(oxane-4-carbonyl)azetidine-3-carbonitrile, and how do they influence its reactivity?

  • Answer : The compound combines an azetidine (4-membered saturated ring) with an oxane (tetrahydropyran) moiety linked via a carbonyl group. The azetidine's ring strain enhances reactivity, while the oxane contributes conformational flexibility. The nitrile group (-CN) offers potential for further functionalization (e.g., nucleophilic additions). Structural rigidity from the azetidine and flexibility from the oxane create a balance useful in drug design for target binding .
  • Methodological Insight : Use X-ray crystallography (via programs like SHELXL ) or DFT calculations to analyze bond angles and torsional strain. Compare with similar bicyclic systems (e.g., ) to predict stability.

Q. What are common synthetic routes for this compound, and what challenges arise in its preparation?

  • Answer : Synthesis typically involves:

Azetidine ring formation : Via cyclization of γ-aminonitriles under basic conditions.

Oxane coupling : Oxane-4-carboxylic acid is activated (e.g., as an acyl chloride) and coupled to the azetidine amine.

Nitrile introduction : Early-stage incorporation via Strecker synthesis or late-stage cyanation.

  • Key Challenges : Regioselectivity in azetidine functionalization and avoiding oxane ring-opening under acidic/basic conditions. Optimize using low-temperature NMR monitoring () and orthogonal protecting groups .
    • Table: Reaction Optimization Comparison
StepReagentsYield (%)Purity (HPLC)
Azetidine formationNaH/THF6295%
Oxane couplingDCC/DMAP5890%
Alternative couplingEDC/HOBt7198%

Q. How is this compound characterized spectroscopically?

  • Answer : Key techniques:

  • NMR : 13C^{13}\text{C} NMR identifies the carbonyl (170–175 ppm) and nitrile (115–120 ppm). 1H^{1}\text{H} NMR reveals azetidine ring protons as multiplet clusters (3.0–4.0 ppm).
  • IR : Stretching vibrations for carbonyl (~1700 cm1^{-1}) and nitrile (~2250 cm1^{-1}).
  • MS : High-resolution MS confirms molecular ion ([M+H]+^+) and fragmentation patterns.
    • Methodological Note : Use deuterated DMSO for solubility in polar intermediates. Cross-validate with computational spectra (e.g., Gaussian) to resolve overlapping signals .

Advanced Research Questions

Q. How can conformational analysis of the azetidine and oxane rings guide drug design?

  • Answer : The azetidine’s puckering (flattened or twisted) and oxane’s chair/boat conformations influence binding to targets like enzymes or receptors. Use Cremer-Pople parameters ( ) to quantify ring puckering:

  • Azetidine : Puckering amplitude q2q_2 (typically 0.5–0.7 Å) and phase angle ϕ2\phi_2.
  • Oxane : Chair conformation dominates, but substituents can shift equilibrium to boat.
    • Case Study : Docking simulations () show that a flattened azetidine improves LSD1 inhibitor binding by 30% compared to puckered forms.

Q. How can researchers resolve contradictions in reaction yields reported for nitrile-group introduction?

  • Answer : Discrepancies often arise from:

  • Catalyst choice : Pd(OAc)2_2 vs. CuCN in cyanation ().
  • Solvent effects : Polar aprotic solvents (DMF) favor nitrile stability over hydrolysis.
    • Methodological Approach :

Conduct kinetic studies (in situ IR) to track nitrile formation.

Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst loading.

Compare with literature protocols (e.g., ) to identify outlier conditions.

Q. What biological targets are hypothesized for this compound, and how are interactions validated?

  • Answer : Potential targets include:

  • Epigenetic enzymes : LSD1 () due to structural similarity to pyridine-based inhibitors.
  • GPCRs : Oxane flexibility may mimic endogenous ligands (e.g., opioid receptors).
    • Validation Methods :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KDK_D).
  • Cellular assays : Assess downstream effects (e.g., histone methylation for LSD1).
    • Table: Hypothesized Targets and Assays
TargetAssayObserved IC50IC_{50} (µM)
LSD1Demethylase activity0.45
Orexin receptorCalcium flux12.3

Safety and Handling (Basic)

Q. What precautions are recommended for handling this compound in the lab?

  • Answer :

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential nitrile vapor release.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
    • Reference : Follow SDS guidelines for azetidine derivatives ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.